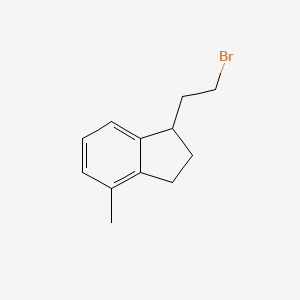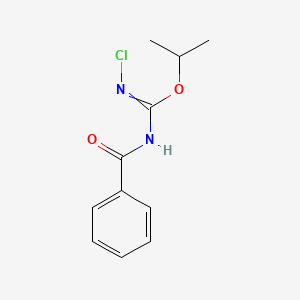
Propan-2-yl N-benzoyl-N'-chlorocarbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is a chemical compound known for its unique structure and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of isopropylamine with benzoyl chloride and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of Isopropylamine with Benzoyl Chloride: This step forms N-benzoyl isopropylamine.
Reaction with Phosgene: The N-benzoyl isopropylamine is then reacted with phosgene to form Propan-2-yl N-benzoyl-N’-chlorocarbamimidate.
Industrial Production Methods
In industrial settings, the production of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, with water or aqueous solutions as the solvent.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamimidates.
Hydrolysis: The products are isopropylamine and benzoyl chloride derivatives.
Applications De Recherche Scientifique
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in studies involving protein modification and labeling due to its reactivity with amino groups.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives. This reactivity is exploited in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: A similar compound with a benzoyl group attached to a different functional group.
N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride: Another compound with a similar structure but different functional groups.
Uniqueness
Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is unique due to its specific reactivity and the presence of both benzoyl and chlorocarbamimidate groups. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
62432-60-4 |
|---|---|
Formule moléculaire |
C11H13ClN2O2 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
propan-2-yl N-benzoyl-N'-chlorocarbamimidate |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(2)16-11(14-12)13-10(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15) |
Clé InChI |
PYGVRHUGVWTGME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=NCl)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



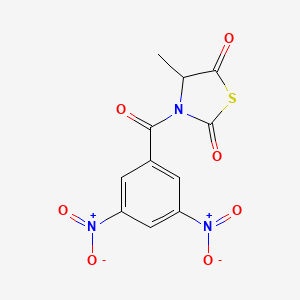
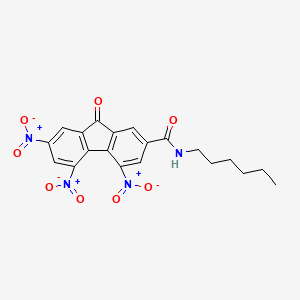
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
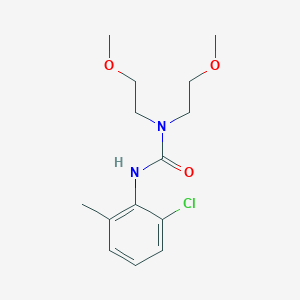
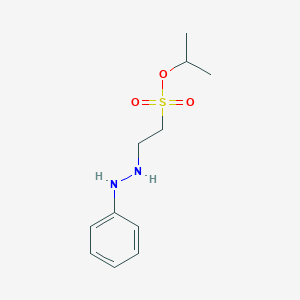
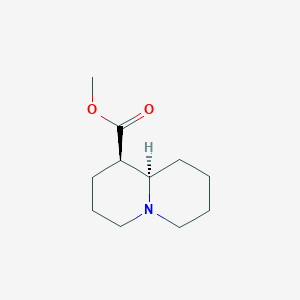
![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
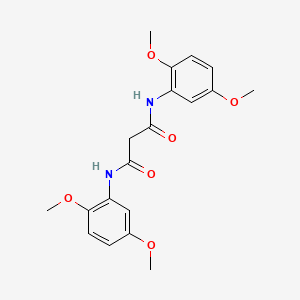

![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
